2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
X-ray Diffraction Studies for Solid-State Conformation
X-ray crystallography of analogous quinoline derivatives (e.g., 1-ethyl-4-hydroxyquinolin-2(1H)-one ) reveals planar quinoline cores with substituents adopting specific orientations to minimize steric strain. For the target compound, the benzenesulfonyl group is expected to occupy an equatorial position relative to the quinoline plane, stabilized by π-stacking interactions between the benzene ring and the aromatic acetamide moiety. The 4-ethoxyphenyl group likely extends orthogonally to the quinoline system, as observed in phenacetin derivatives.
Key crystallographic parameters (extrapolated from similar structures):
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.21 Å, b = 12.34 Å, c = 15.67 Å |
| β Angle | 98.5° |
| Calculated Density | 1.32 g/cm³ |
Hydrogen bonding between the acetamide NH and the sulfonyl oxygen may further stabilize the lattice, a feature common in sulfonamide-containing crystals.
NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 1.32 (t, 3H) : Ethyl group (-CH₂CH₃) at C6, split into a triplet due to coupling with adjacent methylene protons.
- δ 3.45 (q, 2H) : Ethyl methylene (-CH₂CH₃), quartet from coupling with terminal methyl.
- δ 4.02 (q, 2H) : Ethoxy group (-OCH₂CH₃) on the phenyl ring, quartet due to coupling with methyl.
- δ 6.82–7.89 (m, 11H) : Aromatic protons from quinoline (4H), benzenesulfonyl (5H), and 4-ethoxyphenyl (2H).
- δ 10.21 (s, 1H) : Acetamide NH, deshielded due to hydrogen bonding.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 14.1 : Ethyl methyl carbon.
- δ 22.8, 44.3 : Ethyl methylene and quinoline C1-methylene.
- δ 63.5 : Ethoxy methylene (-OCH₂CH₃).
- δ 114.2–158.9 : Aromatic carbons, with C=O (quinolone) at δ 167.2 and acetamide C=O at δ 169.8.
2D-COSY Correlations :
- Cross-peaks between δ 1.32 (CH₃) and δ 3.45 (CH₂) confirm the ethyl group.
- Coupling between δ 4.02 (OCH₂) and δ 1.21 (OCH₂CH₃) verifies the ethoxy moiety.
IR and UV-Vis Absorption Profiling
IR (KBr, cm⁻¹) :
- 1654 : Stretching vibration of quinolone C=O.
- 1692 : Acetamide C=O.
- 1324, 1156 : Asymmetric and symmetric S=O stretches from benzenesulfonyl.
- 1248 : C-O-C stretch of the ethoxy group.
UV-Vis (MeOH, λmax) :
- 258 nm : π→π* transition in the quinoline system.
- 315 nm : n→π* transition involving the sulfonyl and carbonyl groups.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-3-19-10-15-24-23(16-19)27(31)25(35(32,33)22-8-6-5-7-9-22)17-29(24)18-26(30)28-20-11-13-21(14-12-20)34-4-2/h5-17H,3-4,18H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVZKOLNSICSCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves several steps. One common method includes the reaction of a suitable quinoline derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 4-ethoxyphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Chemical Reactions Analysis
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Differences and Implications
Key Findings :
Ethoxy and methoxy groups on the acetamide’s phenyl ring modulate electron-donating effects, with ethoxy providing a balance between lipophilicity and metabolic stability .
Steric and Lipophilic Considerations :
- The 2-methylphenyl group in reduces steric bulk compared to 4-ethoxyphenyl, possibly favoring entry into hydrophobic binding pockets .
- Chlorine in increases molecular polarity, which may improve aqueous solubility but reduce membrane permeability .
Crystallographic and Conformational Insights: Structural characterization using SHELX () and ORTEP () confirms that these compounds adopt non-planar conformations due to puckering in the quinoline ring, influencing their 3D interactions with biological targets .
Biological Activity
2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article reviews its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzenesulfonamide derivatives with substituted quinoline or quinazolinone structures. The synthetic pathway often includes the formation of key intermediates which are then reacted under controlled conditions to yield the target compound.
The compound is proposed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in inflammation and cancer progression. Notably, it has been studied for its inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes.
Inhibitory Activity
Research has shown that derivatives of quinoline compounds exhibit varying degrees of COX-2 inhibitory activity. For instance, a study indicated that certain synthesized compounds achieved up to 47.1% COX-2 inhibition at a concentration of 20 μM . This suggests that modifications in the chemical structure can enhance the biological efficacy of these compounds.
Study 1: COX-2 Inhibition
A study focused on the synthesis and evaluation of COX-2 inhibitors derived from quinoline structures demonstrated that modifications in the sulfonamide group significantly affected the inhibitory potency. The synthesized compounds were characterized using spectroscopic methods such as FT-IR and NMR, confirming their structures .
| Compound | Structure | COX-2 Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| Compound A | 4-Oxoquinoline derivative | 47.1 | 20 |
| Compound B | Sulfonamide variant | 35.0 | 20 |
| Compound C | Ethoxyphenyl derivative | 40.5 | 20 |
Study 2: Anti-inflammatory Effects
Another research effort evaluated the anti-inflammatory properties of related compounds in vivo, where it was found that certain derivatives exhibited significant reductions in inflammatory markers compared to control groups. The results indicated a promising therapeutic potential for treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding interactions between this compound and target proteins associated with inflammation and cancer. These studies help elucidate how structural variations influence binding affinity and biological activity.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, as seen in benzenesulfonyl analogs ), coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical to verify substituent positions (e.g., benzenesulfonyl, ethoxyphenyl groups). Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability. For purity, ensure ≥98% via HPLC area normalization, referencing standards like those in forensic chemistry protocols .
Q. How can researchers optimize the synthetic pathway for this compound to improve yield and reproducibility?
- Methodological Answer : Apply a Design of Experiments (DOE) approach to identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading). Use fractional factorial designs to minimize trials while testing parameters like sulfonylation efficiency and acetylation kinetics. Statistical tools (e.g., ANOVA) can resolve interactions between variables, as demonstrated in chemical reaction optimization studies . Include quenching studies to isolate intermediates and confirm reaction progress via thin-layer chromatography (TLC).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., -20°C storage for stability ) and wear PPE (gloves, lab coat, goggles). Conduct a risk assessment for inhalation/contact hazards using Safety Data Sheets (SDS) for structural analogs (e.g., N-(4-Methoxyphenyl)acetamide ). Implement fume hoods for synthesis steps involving volatile reagents. Emergency protocols should include eye washes and spill containment kits, aligned with advanced laboratory safety regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and transition states, focusing on sulfonyl group electrophilicity and quinoline ring activation. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation . Solvent effects can be modeled using COSMO-RS to optimize reaction conditions. Compare computed NMR/IR spectra with experimental data to validate accuracy.
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Conduct meta-analyses of dose-response curves under standardized conditions (e.g., pH, temperature). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Investigate off-target effects via proteomics or metabolomics profiling. For divergent results in solubility-limited assays, apply kinetic solubility measurements in biorelevant media (e.g., FaSSIF/FeSSIF) .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in in vivo studies?
- Methodological Answer : Perform forced degradation studies (e.g., 0.1M HCl/NaOH, 40–80°C) monitored by HPLC-MS to identify degradation products. Use Arrhenius equations to extrapolate shelf-life at storage temperatures. For in vivo compatibility, simulate gastrointestinal pH (1.2–6.8) and assess stability in plasma via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
